Perseitol

Overview

Description

Mechanism of Action

Target of Action

Perseitol, the sugar alcohol form of mannoheptulose , primarily targets hexokinase and the related liver isozyme glucokinase . These enzymes play a crucial role in the metabolism of glucose, which is the primary source of energy for cells.

Mode of Action

This compound acts as a competitive and non-competitive inhibitor of both hexokinase and glucokinase . By blocking these enzymes, it prevents glucose phosphorylation, which is the first step in the fundamental biochemical pathway of glycolysis . This inhibition results in the prevention of glucose breakdown.

Biochemical Pathways

The primary biochemical pathway affected by this compound is glycolysis . By inhibiting hexokinase and glucokinase, this compound prevents the phosphorylation of glucose, thereby inhibiting the breakdown of glucose and the subsequent production of ATP . This has a significant impact on energy metabolism within the cell.

Pharmacokinetics

It’s known that this compound is a naturally occurring compound in certain plants, including avocados . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The inhibition of glucose breakdown by this compound can lead to a decrease in ATP production within the cell . This could potentially affect various cellular processes that rely on ATP for energy. Additionally, this compound has been reported to inhibit insulin secretion from the pancreas . This occurs because the inhibition of glycolysis leads to a decrease in ATP concentration, which is required to close the KATP channel in the beta cells of the pancreas, causing a reduction of calcium entry and insulin secretion .

Action Environment

Environmental factors can influence the action of this compound. For instance, the concentration of this compound in the sap from the trunk of the avocado tree is higher than the sap from the petioles, suggesting different sites of synthesis for D-mannoheptulose and this compound . Furthermore, the presence of other compounds, such as other sugars, can potentially affect the action and efficacy of this compound . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Perseitol is involved in several biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is aldose reductase, which catalyzes the reduction of glucose to sorbitol and other sugar alcohols, including this compound. This interaction is crucial for the regulation of osmotic pressure within plant cells. Additionally, this compound is known to interact with transport proteins that facilitate its movement across cell membranes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, this compound acts as an osmoprotectant, helping cells to maintain their turgor pressure under stress conditions. It also affects the expression of genes involved in stress response and metabolic pathways. In animal cells, this compound has been shown to modulate glucose metabolism and may have potential therapeutic effects in managing diabetes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in carbohydrate metabolism, such as aldose reductase. This compound also influences gene expression by acting as a signaling molecule that triggers transcriptional changes in response to environmental stimuli. These molecular interactions are essential for its role in maintaining cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially under high temperatures or acidic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of stress response pathways and modulation of metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on glucose metabolism and insulin sensitivity. At high doses, it can lead to adverse effects, including gastrointestinal discomfort and potential toxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the polyol pathway, where it is synthesized from glucose via the action of aldose reductase. It also interacts with other enzymes and cofactors involved in carbohydrate metabolism, such as sorbitol dehydrogenase. These interactions influence metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, it is transported via the phloem to various tissues, where it accumulates and exerts its osmoprotective effects. In animal cells, this compound is taken up by glucose transporters and distributed to tissues involved in glucose metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. In plant cells, this compound is primarily localized in the cytoplasm and vacuoles, where it helps to regulate osmotic pressure. It may also be targeted to specific organelles through post-translational modifications or targeting signals. These localization patterns are essential for its role in cellular homeostasis and stress response .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perseitol can be synthesized through the reduction of D-mannoheptulose. The reduction process typically involves the use of sodium borohydride (NaBH4) as a reducing agent in an aqueous solution . The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound is not widely documented. it can be extracted from natural sources such as avocado seeds and honey. The extraction process involves the use of high-performance liquid chromatography (HPLC) to isolate and purify this compound from other compounds .

Chemical Reactions Analysis

Types of Reactions

Perseitol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form perseulose, a ketoheptose.

Reduction: As mentioned earlier, this compound is formed by the reduction of D-mannoheptulose using sodium borohydride.

Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming esters or ethers under appropriate conditions.

Common Reagents and Conditions

Oxidation: Bromine water is commonly used as an oxidizing agent.

Reduction: Sodium borohydride in an aqueous solution.

Substitution: Various reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

Oxidation: Perseulose

Reduction: this compound

Substitution: Ester or ether derivatives of this compound

Scientific Research Applications

Perseitol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

D-mannoheptulose: A ketoheptose that can be reduced to form perseitol.

Sorbitol: Another sugar alcohol with similar properties but different structural configuration.

Mannitol: A sugar alcohol used as a sweetener and medication, similar to this compound in its chemical structure and properties.

Uniqueness of this compound

This compound is unique due to its specific occurrence in avocados and its role in plant osmoregulation and stress response . Unlike other sugar alcohols, this compound is not widely distributed in nature, making it a distinctive compound for research and industrial applications.

Properties

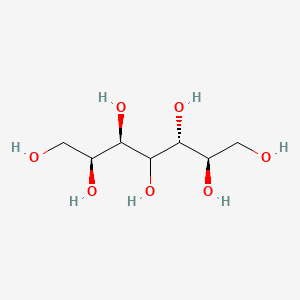

IUPAC Name |

(2S,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4+,5-,6-,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQKEKGBFMQTML-RYRJNEICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C([C@@H]([C@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-06-0 | |

| Record name | Perseitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glycero-D-galacto-heptitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERSEITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565PO82AT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

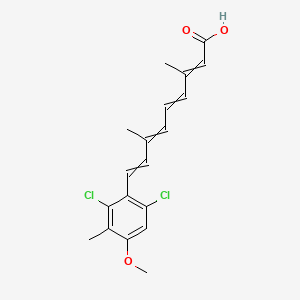

![N-methyl-2-[[4-methyl-5-[(4-nitrophenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1196703.png)